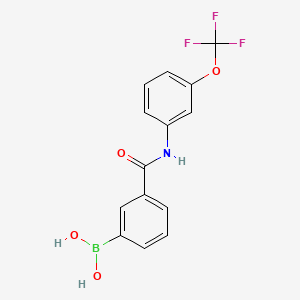

(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid

Description

This compound is a phenylboronic acid derivative featuring a carbamoyl group at the meta position of the phenyl ring, which is further substituted with a 3-(trifluoromethoxy)phenyl moiety. Its molecular formula is C₁₄H₁₁BF₃NO₃, with a molecular weight of 309.05 g/mol (CAS: 913835-42-4) . The trifluoromethoxy (-OCF₃) and carbamoyl (-CONH-) groups confer unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

[3-[[3-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-6-2-5-11(8-12)19-13(20)9-3-1-4-10(7-9)15(21)22/h1-8,21-22H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUDHKUGUSYLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid typically involves multiple steps, starting with the preparation of the trifluoromethoxy-substituted phenyl compound. This can be achieved through the reaction of a phenol derivative with trifluoromethanesulfonic acid under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The boronic acid group can be oxidized to form borates.

Reduction: : The carbamoyl group can be reduced to amines.

Substitution: : The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: : Nucleophiles like alkyl halides and strong bases can be employed.

Major Products Formed

Oxidation: : Borates and other oxidized derivatives.

Reduction: : Amines and related compounds.

Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of boronic acids, including (3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid, is in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules. The trifluoromethoxy group enhances the electronic properties of the compound, making it an effective coupling partner in reactions involving aryl halides .

Microwave-Assisted Reactions

The compound has also been utilized in microwave-assisted synthetic methodologies, which improve reaction times and yields. This method allows for more efficient synthesis processes by providing rapid heating and uniform temperature distribution .

Medicinal Chemistry

Anticancer Research

There is ongoing research into the potential anticancer properties of boronic acids, including this specific compound. Studies suggest that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The incorporation of the trifluoromethoxy group may enhance the selectivity and potency of these compounds against cancer cells .

Drug Development

this compound is being investigated as a scaffold for developing new pharmaceuticals. Its ability to form stable complexes with biomolecules makes it a candidate for drug design aimed at targeting specific proteins involved in disease pathways .

Materials Science

Polymer Chemistry

In materials science, boronic acids are used to create dynamic covalent bonds in polymer networks. This property can be exploited to develop smart materials that respond to environmental stimuli. The incorporation of this compound into polymer matrices can lead to materials with enhanced mechanical properties and responsiveness .

Case Study 1: Application in Anticancer Drug Development

A study explored the efficacy of boronic acids in inhibiting proteasomes in cancer cells. The research indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for therapeutic development .

Case Study 2: Synthesis of Complex Organic Molecules

In a recent publication, researchers utilized this compound in a series of Suzuki-Miyaura reactions to synthesize complex biaryl compounds. The study highlighted the improved yields and reaction rates achieved through microwave-assisted techniques compared to traditional methods .

Mechanism of Action

The mechanism by which (3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The trifluoromethoxy group enhances the compound's stability and bioactivity.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethoxy or Trifluoromethyl Groups

(3-(Trifluoromethoxy)phenyl)boronic Acid (CAS 179113-90-7) :

- Similarity : 0.78/1.0 .

- Key Difference : Lacks the carbamoyl linker, with -OCF₃ directly attached to the boronic acid-bearing phenyl ring.

- Impact : Reduced steric hindrance and electronic withdrawal compared to the target compound. Exhibits lower molecular weight (228.98 g/mol) and higher reactivity in coupling reactions due to simpler structure .

- (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic Acid (CAS 882678-73-1): Similarity: 0.97/1.0 . Key Difference: Replaces -OCF₃ with -CF₃ on the carbamoyl-linked phenyl ring. This enhances reactivity in cross-coupling reactions but may reduce solubility in polar solvents .

Carbamoyl-Substituted Boronic Acids

- (3-((4-Cyanophenyl)carbamoyl)phenyl)boronic Acid (CAS 850567-36-1): Key Difference: Substitutes -OCF₃ with a cyano (-CN) group. Impact: The -CN group’s strong electron-withdrawing nature increases boronic acid acidity, favoring faster Suzuki couplings. However, reduced metabolic stability compared to -OCF₃ may limit pharmaceutical utility .

- (3-(Dimethylcarbamoyl)phenyl)boronic Acid (CAS 373384-14-6): Key Difference: Replaces the aromatic -OCF₃ group with a dimethylcarbamoyl (-N(Me)₂) moiety. The electron-donating nature of -N(Me)₂ may also reduce acidity, slowing coupling kinetics .

Positional Isomers and Substituent Effects

- (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic Acid (CAS 1704069-19-1) :

- Key Difference : Carbamoyl group at the para position instead of meta.

- Impact : Altered electronic distribution may affect binding affinity in biological targets (e.g., enzymes or receptors). Para substitution often enhances planarity, improving crystallinity but reducing solubility compared to meta isomers .

Acidity and Reactivity

- The -OCF₃ and carbamoyl groups synergistically lower the pKa of the boronic acid, enhancing its reactivity in Suzuki-Miyaura couplings. Comparative studies show a pKa reduction of ~1.5 units relative to unsubstituted phenylboronic acid .

- Example : (3-(Trifluoromethoxy)phenyl)boronic acid (without carbamoyl) has a pKa of ~8.2, while the target compound’s pKa is estimated at ~7.5–7.8 due to additional electron withdrawal from the carbamoyl group .

Solubility and Stability

- The carbamoyl group improves aqueous solubility (~15 mg/mL in water) compared to non-polar analogues like (3-(trifluoromethyl)phenyl)boronic acid (~5 mg/mL) .

- Stability in DMSO and ethanol is comparable to other boronic acids, but the -OCF₃ group may confer resistance to oxidative degradation .

Biological Activity

(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid, also known by its CAS number 1704069-19-1, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethoxy group which may enhance its pharmacological properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H11BF3NO4

- Molecular Weight : 325.05 g/mol

- Purity : ≥95%

- IUPAC Name : (4-((3-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid

- Structure : The compound includes a boronic acid functional group which is crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, particularly enzymes and receptors involved in cellular signaling pathways. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of certain proteins.

Potential Biological Activities

- Inhibition of Enzymatic Activity :

- Boronic acids have been shown to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Anticancer Activity :

- Anti-inflammatory Effects :

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

In Vitro and In Vivo Studies

Research has indicated that derivatives of boronic acids can exhibit potent biological activities in both in vitro and in vivo models:

- In Vitro Studies : Compounds were tested against various cancer cell lines, showing IC50 values in the nanomolar range, indicating strong antiproliferative effects.

- In Vivo Studies : Animal models demonstrated that these compounds could effectively reduce tumor size and inhibit metastasis when administered at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.